Cas no 2229487-76-5 (methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate)

Methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and peptide chemistry. Its structure features a tert-butoxycarbonyl (Boc) protected amine and a methyl ester group, offering selective reactivity for further functionalization. The chloro substituent enhances its utility in cross-coupling reactions, while the Boc group provides stability under basic conditions, facilitating controlled deprotection. This compound is particularly advantageous in multi-step syntheses due to its compatibility with a range of reaction conditions. Its well-defined stereochemistry and purity make it suitable for applications requiring high precision, such as the development of bioactive molecules or chiral building blocks.
methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate structure
2229487-76-5 structure
Product Name:methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate
CAS No:2229487-76-5
MF:C15H21ClN2O4
MW:328.791243314743
CID:6143723
PubChem ID:165735868
Update Time:2025-06-26

methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate
    • methyl 3-amino-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoate
    • EN300-1871302
    • 2229487-76-5
    • Inchi: 1S/C15H21ClN2O4/c1-15(2,3)22-14(20)18-9-5-6-12(16)10(7-9)11(8-17)13(19)21-4/h5-7,11H,8,17H2,1-4H3,(H,18,20)
    • InChI Key: DKVIMHXVSBANNO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(C(=O)OC)CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 328.1189848g/mol
  • Monoisotopic Mass: 328.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 90.6Ų

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Additional information on methyl 3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate

Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate: A Novel Compound in Pharmaceutical Research

Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. The compound's chemical identity is defined by its CAS number 2229487-76-5, which serves as a critical identifier for this specific molecule. Its structural framework combines tert-butoxy and carbonylamino groups with a 2-chlorophenyl moiety, creating a complex scaffold that may influence its biological activity. Recent studies have highlighted the importance of methyl and amino functional groups in modulating the compound's reactivity and interaction with biological targets.

The 3-amino and 2-chlorophenyl components of the molecule are particularly noteworthy. The amino group introduces nucleophilic properties, while the chlorine atom in the phenyl ring may enhance the compound's ability to engage in electrophilic interactions. These structural features are critical for understanding its potential role in drug discovery and targeted therapy. Researchers have increasingly focused on carbonylamino derivatives due to their ability to form stable interactions with enzyme active sites, a property that may be leveraged in the development of selective inhibitors for specific kinase pathways.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate through multi-step organic reactions. The tert-butoxy group, which is a common protecting group in organic synthesis, is essential for stabilizing the carbonylamino functionality during intermediate steps. This protection strategy is particularly important in complex molecule synthesis, where side reactions can compromise the integrity of the final product. The methyl group attached to the propanoate chain further contributes to the molecule's solubility and bioavailability, making it a promising candidate for pharmacological applications.

Experimental studies have demonstrated that Methyl 3-Amino-2-(5-{(tert-butoy)carbonylamino}-2-chlorophenyl)propanoate exhibits moderate to high potency in in vitro assays. Its antioxidant and anti-inflammatory properties have been linked to its ability to interact with ROS (Reactive Oxygen Species) and NF-κB signaling pathways. These findings align with the growing emphasis on multi-target drugs in modern drug discovery, where compounds capable of modulating multiple pathways are preferred for their potential to address complex diseases. The carbonylamino moiety may also play a role in enzyme inhibition, particularly in protease and kinase families, which are implicated in various pathophysiological conditions.

The 2-chlorophenyl substitution in the molecule has been shown to enhance its lipophilicity, which is a key parameter in determining the cell membrane permeability of drug candidates. This property is particularly relevant for oral drug delivery systems, where efficient absorption and bioavailability are critical. Additionally, the tert-butoxy group may serve as a masking group to prevent premature metabolism or degradation in vivo, thereby improving the half-life and efficacy of the compound. These structural advantages position Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate as a potential lead compound for drug development.

Recent in vivo studies have further expanded the understanding of this compound's biological activity. Animal models have been used to evaluate its anti-inflammatory effects in colitis and neuroinflammation. The results suggest that the compound may reduce pro-inflammatory cytokine production and oxidative stress, making it a candidate for chronic inflammatory diseases. Additionally, preliminary neuroprotective studies indicate that the compound may mitigate neuronal damage in models of stroke and Alzheimer's disease, highlighting its potential in neurodegenerative disorders. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the compound for clinical applications.

From a synthetic chemistry perspective, the preparation of Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate involves functional group manipulation and selective coupling reactions. The carbonylamino functionality is typically introduced through amine coupling reactions, while the tert-butoxy group is often incorporated via protecting group strategies. The methyl and chlorine atoms are critical for fine-tuning the molecule's reactivity and selectivity, which are essential for its pharmacological profile. Advances in catalytic methods and green chemistry have also contributed to the efficient and sustainable synthesis of this compound.

As research into Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate progresses, its potential applications are expanding. The compound's multi-target nature and modular structure make it a versatile platform for drug design. By modifying the amino, chlorine, or methyl groups, researchers can tailor the molecule to address specific therapeutic needs. This flexibility is particularly valuable in the development of personalized medicine, where targeted therapies are increasingly being prioritized. The CAS number 2229487-76-5 will remain a key identifier for this compound as it moves through preclinical and clinical development.

In conclusion, Methyl 3-Amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoate represents a promising candidate in the field of pharmaceutical research. Its unique structural features and biological activity make it a valuable tool for drug discovery and targeted therapy. As synthetic methods and biological studies continue to advance, this compound is likely to play an increasingly important role in the development of innovative therapeutics for a wide range of diseases.

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